![molecular formula C18H21NO3 B11173005 N-ethyl-3,4-dimethoxy-N-(2-methylphenyl)benzamide](/img/structure/B11173005.png)
N-ethyl-3,4-dimethoxy-N-(2-methylphenyl)benzamide
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Overview
Description
N-ethyl-3,4-dimethoxy-N-(2-methylphenyl)benzamide: is an organic compound with the molecular formula C18H21NO3 It is known for its unique structure, which includes an ethyl group, two methoxy groups, and a methylphenyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-ethyl-3,4-dimethoxy-N-(2-methylphenyl)benzamide typically involves the reaction of 3,4-dimethoxybenzoyl chloride with N-ethyl-2-methylaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-ethyl-3,4-dimethoxy-N-(2-methylphenyl)benzamide can undergo oxidation reactions, particularly at the benzylic position.
Substitution: It can participate in nucleophilic substitution reactions, especially at the methoxy groups.
Major Products:
- Oxidation typically yields carboxylic acids or ketones.
- Reduction results in the formation of primary or secondary amines.
- Substitution reactions can produce a variety of substituted benzamides depending on the reagents used .
Scientific Research Applications
Chemistry: N-ethyl-3,4-dimethoxy-N-(2-methylphenyl)benzamide is used as a precursor in the synthesis of more complex organic molecules. It serves as an intermediate in the production of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is studied for its potential interactions with various enzymes and receptors. It is used in assays to investigate enzyme inhibition and receptor binding .
Medicine: The compound has shown promise in preliminary studies as a potential therapeutic agent. Its structure suggests it could be modified to enhance its pharmacological properties, making it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the formulation of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications .
Mechanism of Action
The mechanism of action of N-ethyl-3,4-dimethoxy-N-(2-methylphenyl)benzamide involves its interaction with specific molecular targets. It is believed to bind to certain enzymes or receptors, altering their activity. The exact pathways and targets are still under investigation, but studies suggest it may modulate signal transduction pathways and enzyme activity .
Comparison with Similar Compounds
- N-(2-(3,4-dimethoxyphenyl)ethyl)-2-methylbenzamide
- N-(2,5-dimethoxyphenyl)-2-methylbenzamide
- N-(1,2-diphenylethyl)-2-methylbenzamide
- N-(2-(3,4-dimethoxyphenyl)ethyl)-4-methylbenzamide
Uniqueness: N-ethyl-3,4-dimethoxy-N-(2-methylphenyl)benzamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of both ethyl and methoxy groups enhances its reactivity and potential for modification, making it a versatile compound in research and industrial applications .
Properties
Molecular Formula |
C18H21NO3 |
---|---|
Molecular Weight |
299.4 g/mol |
IUPAC Name |
N-ethyl-3,4-dimethoxy-N-(2-methylphenyl)benzamide |
InChI |
InChI=1S/C18H21NO3/c1-5-19(15-9-7-6-8-13(15)2)18(20)14-10-11-16(21-3)17(12-14)22-4/h6-12H,5H2,1-4H3 |
InChI Key |
FQTHQCIXDOKIDK-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=CC=CC=C1C)C(=O)C2=CC(=C(C=C2)OC)OC |
Origin of Product |
United States |
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